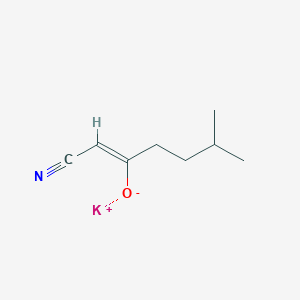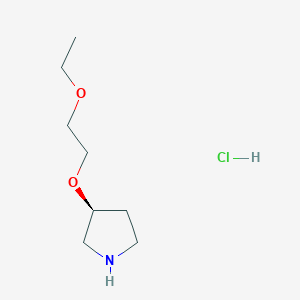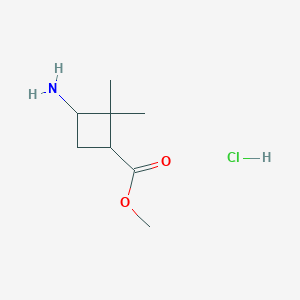![molecular formula C9H8N2O2 B1404940 Ácido 2-metil-1H-pirrolo[2,3-b]piridina-3-carboxílico CAS No. 933717-06-7](/img/structure/B1404940.png)
Ácido 2-metil-1H-pirrolo[2,3-b]piridina-3-carboxílico
Descripción general
Descripción
“2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2 . It belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and its derivatives has been reported in several studies . These studies have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid consists of a pyrrole ring fused to a pyridine ring . The InChI representation of the molecule is InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8 (7)10-6/h2-5H,1H3, (H,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid include a molecular weight of 132.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass of the molecule is 132.068748264 g/mol .
Aplicaciones Científicas De Investigación
Inhibidores de FGFR en la terapia contra el cáncer
El compuesto se ha utilizado en el diseño de nuevos inhibidores de FGFR (receptores del factor de crecimiento de fibroblastos), que son importantes en la terapia contra el cáncer. Estos inhibidores pueden potencialmente tratar cánceres que son sensibles a las vías de señalización de FGFR .
Inhibición de TNIK para efectos antiinflamatorios
Se ha descubierto que inhibe TNIK (quinasa que interactúa con TRAF2 y NCK), que desempeña un papel en la inflamación. Los compuestos con este andamiaje han mostrado una potente inhibición de TNIK, lo que sugiere un posible uso en el tratamiento de enfermedades inflamatorias .
3. Síntesis de derivados para diversas actividades biológicas El compuesto sirve como material de partida para sintetizar diversos derivados que exhiben diferentes actividades biológicas, que pueden explorarse para múltiples aplicaciones terapéuticas .
Agentes antiinflamatorios
La investigación ha indicado posibles aplicaciones antiinflamatorias basadas en moléculas estructuralmente relacionadas, lo que sugiere que los derivados de este compuesto también pueden poseer propiedades antiinflamatorias .
Direcciones Futuras
Future research could focus on further exploring the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies could also investigate the safety and hazards associated with these compounds.
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid interacts with FGFRs, inhibiting their activity . This compound binds to the receptor, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid affects several biochemical pathways. These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, which regulate cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can lead to the suppression of cell proliferation and induction of apoptosis . This makes it a potential therapeutic agent for conditions characterized by abnormal FGFR signaling, such as certain types of cancer .
Análisis Bioquímico
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid on cells are diverse and depend on the cell type and context. In some cell types, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to influence the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including inhibition of critical enzymes and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically with small increases in dosage .
Metabolic Pathways
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions . For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the levels of certain metabolites, thereby influencing the overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and other cytoplasmic proteins .
Propiedades
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUOZIJJSLQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933717-06-7 | |
| Record name | 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)
![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)